molecular formula C9H11NO2 B1581856 Methyl phenylglycine CAS No. 26682-99-5

Methyl phenylglycine

Cat. No.: B1581856
CAS No.: 26682-99-5
M. Wt: 165.19 g/mol
InChI Key: BHFLUDRTVIDDOR-UHFFFAOYSA-N
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Description

Historical Context and Significance in Organic Chemistry

The study of amino acid derivatives has long been a cornerstone of organic chemistry, providing fundamental building blocks for a vast array of more complex molecules. Within this context, methyl 2-amino-2-phenylacetate, also known as methyl phenylglycinate, has emerged as a compound of interest. ontosight.ai Its history is intertwined with the broader exploration of phenylglycine and its derivatives. These compounds have been instrumental in the development of synthetic methodologies and have served as key intermediates in the preparation of various organic molecules. ontosight.ai Research into compounds like methyl 2-amino-2-phenylacetate has contributed to a deeper understanding of reaction mechanisms, such as esterification and amidation, which are fundamental processes in organic synthesis.

The significance of methyl 2-amino-2-phenylacetate in organic chemistry also stems from its utility as a versatile building block. smolecule.com Its structure, featuring a primary amine, a methyl ester, and a phenyl group attached to a chiral center, allows for a variety of chemical transformations. smolecule.com Chemists have utilized this compound in the synthesis of more complex structures, including those with potential applications in medicinal chemistry and materials science. ontosight.ai

Overview of its Role as an Alpha-Amino Acid Ester Derivative

Methyl 2-amino-2-phenylacetate is classified as an alpha-amino acid ester derivative. ebi.ac.uk This classification is based on its structural features: it is the methyl ester of phenylglycine, which is an alpha-amino acid. ontosight.ai Alpha-amino acids are characterized by having an amino group and a carboxylic acid group attached to the same carbon atom (the alpha-carbon). libretexts.org In the case of methyl 2-amino-2-phenylacetate, the carboxylic acid group has been esterified with methanol. smolecule.com

As an alpha-amino acid ester, this compound exhibits chemical reactivity characteristic of both amines and esters. The amino group can act as a nucleophile, while the ester group can undergo hydrolysis or transesterification. smolecule.com This dual functionality makes it a valuable synthon in organic synthesis. For instance, it is used in peptide synthesis, where the amino group can form a peptide bond and the ester can serve as a protecting group for the carboxylic acid. smolecule.comontosight.ai

Importance of Stereochemistry (R- and S-enantiomers) in Academic Studies

A crucial aspect of methyl 2-amino-2-phenylacetate in academic research is its stereochemistry. The alpha-carbon of the molecule is a chiral center, meaning it can exist in two non-superimposable mirror-image forms, known as enantiomers. nptel.ac.innih.gov These are designated as the (R)- and (S)-enantiomers based on the spatial arrangement of the groups attached to the chiral carbon. uou.ac.in

The distinct three-dimensional structures of the (R)- and (S)-enantiomers mean they can interact differently with other chiral molecules, including biological macromolecules like enzymes and receptors. nih.gov This stereochemical difference is of paramount importance in many academic studies, particularly in fields like medicinal chemistry and biochemistry. nih.gov For example, the biological activity of a chiral molecule is often associated with only one of its enantiomers, while the other may be inactive or even exhibit undesirable effects. nih.gov

In academic research, the separate synthesis and study of the individual (R)- and (S)-enantiomers of methyl 2-amino-2-phenylacetate allow for a more precise understanding of their respective properties and interactions. This is critical in the development of stereoselective syntheses and in probing the stereochemical requirements of biological systems. The racemic mixture, containing equal amounts of both enantiomers, is also studied, but the focus on enantiomerically pure forms has become increasingly important in modern chemical research. ontosight.ainih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6,8H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHFLUDRTVIDDOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

19883-41-1 (hydrochloride)
Record name Methyl phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26682-99-5
Record name Methyl phenylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026682995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYL PHENYLGLYCINATE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HXR2NAU0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Methyl 2 Amino 2 Phenylacetate and Its Derivatives

Conventional Synthetic Routes

Esterification of Phenylglycine

The most direct method for the synthesis of Methyl 2-amino-2-phenylacetate is the esterification of its parent amino acid, Phenylglycine. This transformation is typically achieved by reacting Phenylglycine with methanol in the presence of an acid catalyst.

One common approach is the Fischer-Speier esterification , which involves heating the amino acid in an excess of alcohol with a strong acid catalyst. masterorganicchemistry.comorganic-chemistry.orglibretexts.org The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either use a large excess of the alcohol or remove the water formed during the reaction. masterorganicchemistry.comlibretexts.org

Various acid catalysts can be employed for this purpose. Strong acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are frequently used. nih.govgoogle.com A process using sulfuric acid in methanol involves refluxing the mixture, followed by concentration and addition of more methanol, with this cycle repeated to drive the reaction to completion. googleapis.com For instance, D-phenylglycine has been suspended in methanol, followed by the addition of concentrated sulfuric acid and refluxing at approximately 73°C for 2 hours to yield the corresponding methyl ester. googleapis.com

Another effective reagent system is thionyl chloride (SOCl₂) in methanol . nih.govresearchgate.net Thionyl chloride reacts with methanol to generate HCl in situ, which then catalyzes the esterification. This method is advantageous as it avoids the use of large quantities of aqueous acid. The procedure typically involves the slow addition of thionyl chloride to a suspension of the amino acid in methanol at a controlled temperature, followed by a period of reflux. googleapis.comgoogle.com A specific preparation of D-phenylglycine methyl ester hydrochloride involves adding thionyl chloride to a mixture of D-phenylglycine in methanol, maintaining the temperature below 55°C during addition, and then refluxing at 55-65°C. google.com

A milder and more convenient method utilizes trimethylchlorosilane (TMSCl) in methanol . nih.govresearchgate.net This system allows the reaction to proceed at room temperature, offering good to excellent yields without the need for heating. nih.govresearchgate.net The general procedure involves adding TMSCl to the amino acid, followed by methanol, and stirring the mixture at room temperature until the reaction is complete as monitored by thin-layer chromatography (TLC). nih.gov This method has been shown to be effective for a wide range of natural, aromatic, and aliphatic amino acids, yielding the product as a hydrochloride salt. nih.govresearchgate.net

MethodReagentsConditionsYieldCitation(s)
Fischer EsterificationPhenylglycine, Methanol, H₂SO₄Reflux, repeated methanol addition and concentration99% googleapis.com
Thionyl ChloridePhenylglycine, Methanol, SOCl₂Reflux at 55-65°CHigh google.com
TrimethylchlorosilanePhenylglycine, Methanol, TMSClRoom temperature94% researchgate.net

Condensation Reactions

Information on the direct synthesis of Methyl 2-amino-2-phenylacetate via condensation reactions as a primary route is not extensively detailed in the provided search results. Condensation reactions in the context of amino acids often involve the formation of amides or larger peptide chains, rather than the direct synthesis of the simple methyl ester from non-amino acid precursors in a single condensation step.

N-Alkylation Strategies

The search results did not provide specific information regarding N-Alkylation strategies for Methyl 2-amino-2-phenylacetate or the specific reaction mentioned in subsection 2.1.3.1.

Specific details regarding the N-alkylation of Methyl α-azido glycinate with Methyl 2-amino-2-phenylacetate were not found in the provided search results.

Reductive Construction of the α-C-N Bond from α-keto esters

Information regarding the synthesis of Methyl 2-amino-2-phenylacetate specifically through the reductive construction from an α-keto ester was not available in the initial search results. However, patent literature describes the synthesis of DL-phenylglycine esters by the reduction of the oxime of methyl phenylglyoxylate, which is a related α-keto ester derivative. For example, crude esters of phenylglycine were obtained from the hydrogenation of the oxime of methyl phenylacetate (B1230308), followed by resolution to isolate the desired stereoisomer. google.com

Enantioselective Synthesis Strategies

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation is a classical and industrially viable method for separating enantiomers. acs.orgnih.gov This technique involves reacting the racemic amine of methyl 2-amino-2-phenylacetate with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. acs.orgnih.gov These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. acs.orgnih.gov After separation, the desired enantiomer of the amine is recovered by treating the salt with a base to remove the resolving agent.

A common resolving agent for primary amines like the one in the target molecule is (+)-tartaric acid. For instance, in a process analogous to the resolution of methyl 2-amino-2-phenylacetate, racemic 1-phenyl-2-propanamine is resolved using (+)-tartaric acid. nih.gov The reaction produces a mixture of diastereomeric salts, which can then be separated by crystallization. nih.gov

Table 1: Representative Data for Chiral Resolution of a Phenylalkylamine

Racemic AmineResolving AgentDiastereomeric Salt FormedSeparation Method
1-phenyl-2-propanamine(+)-Tartaric Acid(R)-amine-(R,R)-tartrate & (S)-amine-(R,R)-tartrateFractional Crystallization

Data is representative of the resolution process for a closely related amine.

Asymmetric Mannich-type Reactions utilizing Methyl Phenylacetate

The asymmetric Mannich reaction is a powerful tool for the carbon-carbon bond formation necessary for the synthesis of α-amino esters. nih.govamazonaws.com In principle, the synthesis of methyl 2-amino-2-phenylacetate could be achieved through the reaction of the enolate of methyl phenylacetate with an imine electrophile in the presence of a chiral catalyst. nih.gov This direct approach is highly atom-economical. rsc.org

Application of Chiral Auxiliaries

The use of chiral auxiliaries is a well-established strategy for controlling stereochemistry in the synthesis of α-amino acids. wikimedia.org The auxiliary, an enantiomerically pure compound, is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikimedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered. wikimedia.org

A prominent example is the use of pseudoephedrine as a chiral auxiliary. In this method, pseudoephedrine is first acylated with an unprotected glycine derivative to form a pseudoephedrine glycinamide. acs.org The enolate of this amide is then generated and can undergo highly diastereoselective alkylation. acs.org Although this method is typically used for alkylation to produce various α-amino acids, the principle of using a chiral auxiliary to control the stereochemistry at the α-carbon of a glycine equivalent is directly relevant. The alkylation reactions proceed with excellent diastereoselectivity, often ≥99% de. acs.org

Table 2: Diastereoselective Alkylation using a Pseudoephedrine Chiral Auxiliary

Chiral AuxiliarySubstrateElectrophileDiastereomeric Excess (de)
(R,R)-(-)-PseudoephedrinePseudoephedrine glycinamideVarious alkyl halides≥99%

This data represents the general effectiveness of the pseudoephedrine auxiliary in asymmetric α-amino acid synthesis.

Catalytic Asymmetric Synthesis Approaches

Catalytic asymmetric synthesis offers a highly efficient and atom-economical route to enantiomerically pure compounds. Two major industrial methods for α-amino acid synthesis are the Strecker synthesis and asymmetric hydrogenation.

The asymmetric Strecker synthesis involves the addition of a cyanide source to an imine in the presence of a chiral catalyst, followed by hydrolysis of the resulting α-aminonitrile to the α-amino acid. nih.gov This method is versatile and can be used to prepare α-amino acids with aryl substituents, such as phenylglycine derivatives. nih.gov Chiral amido-thiourea catalysts have been developed that are robust and compatible with safe cyanide sources like aqueous potassium cyanide. nih.gov

Asymmetric hydrogenation is another powerful technique. This approach typically involves the rhodium-catalyzed hydrogenation of a dehydroamino acid precursor. Ligands such as Me-DuPhos and Et-DuPhos are highly effective for the hydrogenation of α-dehydroamino acid derivatives, often achieving enantioselectivities of ≥95% ee.

Table 3: Performance of Selected Catalytic Asymmetric Methods

MethodCatalyst/LigandSubstrate TypeTypical Enantiomeric Excess (ee)
Asymmetric Strecker SynthesisChiral Amido-thioureaIminesHigh
Asymmetric HydrogenationRhodium/Me-DuPhosα-Dehydroamino esters≥95%

Kinetic Resolution in Asymmetric Acyl Transfer Amidation

Kinetic resolution is a process where one enantiomer of a racemate reacts faster than the other in a chemical reaction with a chiral catalyst or reagent, leading to the separation of the enantiomers. For methyl 2-amino-2-phenylacetate, enzymatic kinetic resolution via asymmetric acylation or amidation is a particularly effective strategy.

Lipases, such as Candida antarctica lipase (B570770) B (often immobilized as Novozym 435), are widely used for this purpose. In one approach, the racemic methyl 2-amino-2-phenylacetate can be subjected to enantioselective ammonolysis, where one enantiomer is preferentially converted to the corresponding amide, leaving the unreacted ester enriched in the other enantiomer. For example, the lipase-catalyzed enantioselective ammonolysis of phenylglycine methyl ester has been shown to achieve high enantiomeric excess (95% ee) at 80% substrate conversion when conducted with in situ racemization of the starting material. acs.org

Table 4: Enzymatic Kinetic Resolution of Phenylglycine Methyl Ester

EnzymeReaction TypeAcyl Acceptor/DonorSubstrate ConversionEnantiomeric Excess (ee) of Product
Candida antarctica lipase BAmmonolysisAmmonium carbamate80%95%

Green Chemistry Approaches in Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of methyl 2-amino-2-phenylacetate, green approaches can be applied to both the synthesis and resolution steps.

One area of focus is the replacement of conventional organic solvents with more environmentally benign alternatives. Ionic liquids (ILs) have been investigated as "green" solvents for biocatalytic reactions due to their non-volatile and non-flammable nature. rsc.org For example, the enantioselective hydrolysis of D,L-phenylglycine methyl ester catalyzed by immobilized Candida antarctica lipase B has been successfully conducted in systems containing ionic liquids, with the enzyme showing excellent activity and enantioselectivity. acs.org

Another green strategy is the development of fully enzymatic processes to avoid waste-generating chemical steps. A procedure for the kinetic resolution of chiral amines has been demonstrated that uses a lipase for the acylation step and a penicillin G acylase for the deacylation of the enriched amide. This all-enzymatic approach eliminates the need for harsh chemical conditions, such as strongly alkaline solutions, for the deacylation step.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. This methodology has been successfully applied to the synthesis of α-amino esters. The principle involves the efficient heating of polar molecules by microwave irradiation, which leads to a rapid increase in temperature and reaction rate.

In a typical procedure for the microwave-assisted esterification of an amino acid, the amino acid is reacted with an alcohol in the presence of an acid catalyst. The reaction mixture is then subjected to microwave irradiation for a short period. This one-pot, often solventless, approach is highly versatile and can be extended to a range of amino acids and alcohols.

While a specific protocol for the direct microwave-assisted synthesis of Methyl 2-amino-2-phenylacetate from 2-amino-2-phenylacetic acid and methanol is not extensively detailed in the reviewed literature, the general methodology for α-amino acid esterification can be applied. The reaction would involve mixing 2-amino-2-phenylacetic acid with an excess of methanol and a catalytic amount of a strong acid, such as p-toluenesulfonic acid. The mixture would then be irradiated in a microwave reactor. The expected benefits would be a significant reduction in reaction time compared to traditional reflux methods.

Table 1: Representative Conditions for Microwave-Assisted Esterification of Amino Acids

Amino AcidAlcoholCatalystPower (W)Time (min)Yield (%)
GlycineMethanolp-TsOH1005>95
AlanineEthanolMsOH1007>95
PhenylalanineMethanolp-TsOH1205>98

This table presents representative data for the microwave-assisted synthesis of various α-amino esters to illustrate the general efficiency of the method.

Hydrolysis of Imidamide Precursors under Green Conditions

The synthesis of esters through the hydrolysis of precursor functional groups is a fundamental transformation in organic chemistry. While the direct hydrolysis of imidamide precursors to Methyl 2-amino-2-phenylacetate under explicitly "green" conditions is not a widely documented route, the principles of green chemistry can be applied to propose a viable synthetic pathway. Green chemistry emphasizes the use of non-toxic solvents (preferably water), energy efficiency, and the use of catalysts over stoichiometric reagents.

An imidamide, also known as a carboximidamide, possesses a C=N double bond that can be hydrolyzed to a carbonyl group. A hypothetical green synthesis of Methyl 2-amino-2-phenylacetate could, therefore, involve the hydrolysis of a suitable imidamide precursor. This approach would be particularly attractive if the imidamide precursor is readily available or can be synthesized through an environmentally benign route.

The hydrolysis could be facilitated by biocatalysts, such as enzymes (e.g., amidases or nitrilases with broad substrate specificity), in an aqueous medium. Enzymatic catalysis offers high selectivity and operates under mild conditions (neutral pH and ambient temperature), thereby reducing energy consumption and the formation of byproducts.

A plausible reaction scheme would involve the following steps:

Synthesis of a methyl 2-amino-2-phenylacetimidamide precursor.

Enzymatic or acid-catalyzed hydrolysis of the imidamide in an aqueous system. The use of a recyclable solid acid catalyst would also align with green chemistry principles.

Table 2: Conceptual Green Hydrolysis of an Imidamide Precursor

PrecursorCatalystSolventTemperature (°C)Key Green Aspect
Methyl 2-amino-2-phenylacetimidamideImmobilized AmidaseWater30-40Biodegradable catalyst, aqueous solvent
Methyl 2-amino-2-phenylacetimidamideSolid Acid Catalyst (e.g., Nafion)Water/Co-solvent50-70Recyclable catalyst, reduced waste

This table outlines a conceptual framework for the green hydrolysis of a hypothetical imidamide precursor, based on established green chemistry principles.

Aqueous Medium Synthesis

The use of water as a solvent in organic synthesis is a cornerstone of green chemistry, offering significant environmental and safety benefits over traditional organic solvents. The synthesis of α-amino esters in an aqueous medium is a challenging but highly desirable goal.

One approach involves the monocarboxymethylation of primary amines in water. While this method is generally applied to the synthesis of N-substituted glycine derivatives, the principles can be adapted. A more direct approach for α-amino ester synthesis in water could involve a multicomponent reaction, such as a modified Strecker synthesis, where the components are soluble and reactive in an aqueous environment.

Recent advances have shown that certain catalytic reactions can be performed efficiently in water, often with the aid of surfactants to create micelles that can host the organic reactants. For the synthesis of Methyl 2-amino-2-phenylacetate, this could involve the reaction of benzaldehyde, a cyanide source, and ammonia (B1221849) in the presence of methanol in an aqueous system, followed by in-situ esterification. The development of water-tolerant catalysts is key to the success of such synthetic strategies.

Synthesis of Related Derivatives

This subsection explores the synthesis of important derivatives of Methyl 2-amino-2-phenylacetate, including its hydrochloride salt, Schiff bases, and precursors for more complex molecules.

Methyl 2-amino-2-phenylacetate Hydrochloride

The hydrochloride salt of Methyl 2-amino-2-phenylacetate is a common and stable form of the compound, often preferred for its ease of handling and storage. The synthesis of the hydrochloride salt is typically achieved by treating a solution of the free base, Methyl 2-amino-2-phenylacetate, with hydrochloric acid.

A general procedure involves dissolving the crude or purified Methyl 2-amino-2-phenylacetate in a suitable organic solvent, such as diethyl ether or ethyl acetate (B1210297). A solution of hydrogen chloride in the same or a compatible solvent is then added, or gaseous hydrogen chloride is bubbled through the solution. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration, washed with a small amount of cold solvent, and dried.

A patent for the preparation of amino acid methyl esters describes a process where the amino acid is refluxed with methanol and a strong acid, such as sulfuric or hydrochloric acid. After the reaction, the mixture can be processed to isolate the amino acid methyl ester hydrochloride. This can involve pH adjustments and extractions to purify the product.

Synthesis of Schiff Base Derivatives

Schiff bases, or imines, are formed by the condensation reaction between a primary amine and an aldehyde or a ketone. The amino group of Methyl 2-amino-2-phenylacetate can readily react with various carbonyl compounds to form a wide range of Schiff base derivatives. These derivatives are valuable intermediates in organic synthesis and have applications in various fields.

The synthesis of a Schiff base from Methyl 2-amino-2-phenylacetate typically involves reacting the amino ester with an equimolar amount of an aldehyde (e.g., benzaldehyde or a substituted benzaldehyde) in a suitable solvent, such as ethanol or methanol. The reaction is often catalyzed by a small amount of acid. The mixture is typically heated to reflux to drive the reaction to completion by removing the water formed as a byproduct, often with the use of a Dean-Stark apparatus. The resulting Schiff base can then be isolated by cooling the reaction mixture and collecting the precipitated product by filtration. Microwave-assisted methods can also be employed to significantly shorten the reaction times for Schiff base formation.

Table 3: Synthesis of a Schiff Base Derivative from Methyl 2-amino-2-phenylacetate

AldehydeSolventCatalystReaction Time (reflux)Yield (%)
BenzaldehydeEthanolAcetic Acid (catalytic)2-4 hours~85-95
4-MethoxybenzaldehydeMethanolNone3 hours~90
SalicylaldehydeEthanolAcetic Acid (catalytic)2 hours>90

This table provides representative examples of reaction conditions for the synthesis of Schiff bases from Methyl 2-amino-2-phenylacetate and various aldehydes.

Synthesis of α,α-Diaryl-α-amino Acid Precursors

α,α-Diaryl-α-amino acids are an important class of non-proteinogenic amino acids that are of significant interest in medicinal chemistry and materials science. Methyl 2-amino-2-phenylacetate can serve as a precursor for the synthesis of these more complex structures, typically through an arylation reaction at the α-carbon.

A common strategy for the synthesis of α,α-diaryl-α-amino acid precursors is the palladium-catalyzed α-arylation of protected α-amino esters. In this approach, the amino group of Methyl 2-amino-2-phenylacetate would first need to be protected, for example, as an N-(diphenylmethylene) derivative. The protected amino ester can then be reacted with an aryl halide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. This reaction introduces a second aryl group at the α-position, yielding the desired α,α-diaryl-α-amino acid precursor.

Table 4: General Conditions for Palladium-Catalyzed α-Arylation of a Protected Amino Ester

Aryl HalidePalladium SourceLigandBaseSolventTemperature (°C)
4-BromotoluenePd(dba)₂P(t-Bu)₃K₃PO₄Toluene80-100
4-ChloroanisolePd(OAc)₂SPhosNaOt-BuDioxane100
1-IodonaphthalenePd₂(dba)₃XPhosCs₂CO₃Toluene110

This table outlines typical conditions for the palladium-catalyzed α-arylation of protected amino esters to form α,α-diaryl-α-amino acid precursors.

Synthesis of Cyclohexane-based Ester Derivatives

The synthesis of cyclohexane-based ester derivatives of methyl 2-amino-2-phenylacetate can be achieved through transesterification. This process involves the reaction of the parent methyl ester with a cyclohexane-based alcohol in the presence of a suitable catalyst. While specific literature detailing the synthesis of these particular derivatives is not abundant, the methodology can be inferred from established principles of organic synthesis, particularly enzymatic catalysis, which is widely used for its selectivity and mild reaction conditions.

One of the most effective methods for this type of transformation is lipase-catalyzed transesterification. Lipases, such as those derived from Candida antarctica, are well-documented for their efficacy in catalyzing the exchange of an ester's alcohol moiety. chemrxiv.orgnih.gov This enzymatic approach is favored for its high selectivity, which can minimize side reactions and often allows for the resolution of racemic mixtures if chiral alcohols are used.

The general reaction scheme involves the incubation of methyl 2-amino-2-phenylacetate with a chosen cyclohexanol derivative (e.g., cyclohexanol, cyclohexylmethanol, or a substituted variant) in an appropriate organic solvent. An immobilized lipase, such as Novozym 435 (lipase B from Candida antarctica immobilized on acrylic resin), serves as a robust and reusable catalyst for the reaction. The equilibrium of the reaction can be shifted towards the product by removing the methanol byproduct, for instance, by carrying out the reaction under reduced pressure or using molecular sieves.

The progress of the reaction can be monitored using standard chromatographic techniques, such as thin-layer chromatography (TLC) or gas chromatography (GC), to determine the consumption of the starting materials and the formation of the desired cyclohexane-based ester. Upon completion, the enzyme can be filtered off for reuse, and the product can be isolated and purified through techniques like column chromatography.

The following table outlines the components and general conditions for the synthesis of a generic cyclohexane-based ester derivative of methyl 2-amino-2-phenylacetate via enzymatic transesterification.

Reactant 1Reactant 2CatalystSolventProduct
Methyl 2-amino-2-phenylacetateCyclohexanol or its derivativeImmobilized Lipase (e.g., Novozym 435)Non-polar organic solvent (e.g., Toluene, Hexane)Cyclohexyl 2-amino-2-phenylacetate derivative

Reactivity and Reaction Mechanisms

Nucleophilic Reactions

The presence of both nucleophilic (amino group) and electrophilic (ester group) centers allows for a diverse range of nucleophilic reactions.

Nucleophilic Substitutions involving Amino and Ester Groups

The amino group of methyl 2-amino-2-phenylacetate readily acts as a nucleophile, while the ester group is susceptible to nucleophilic acyl substitution.

Reactions at the Amino Group: The primary amine is nucleophilic and can react with various electrophiles. A common reaction is N-acylation, where the amine attacks an acyl chloride or anhydride (B1165640) to form an amide. researchgate.net This reaction is fundamental in peptide synthesis, where the amine of one amino acid derivative attacks the activated carboxyl group of another. acs.org For instance, the amine can be coupled with acids like (S)-2-phenylpropionic acid using coupling agents such as HBTU to yield the corresponding amide. nih.gov

Reactions at the Ester Group: The carbonyl carbon of the methyl ester is electrophilic and can be attacked by nucleophiles, leading to substitution of the methoxy (B1213986) group (-OCH₃). This includes hydrolysis (with water or hydroxide) to form the parent carboxylic acid, phenylglycine, and transesterification with other alcohols to form different esters. nih.gov It can also react with other amines in a process called aminolysis to form amides.

Reaction TypeFunctional GroupReagent ExampleProduct Type
N-AcylationAmino GroupAcyl Chloride (R-COCl)N-Acyl Amide
N-AlkylationAmino GroupAlkyl Halide (R-X)Secondary/Tertiary Amine
HydrolysisEster GroupWater/Acid or BaseCarboxylic Acid
TransesterificationEster GroupAlcohol (R-OH)New Ester
AminolysisEster GroupAmine (R-NH₂)Amide

Conjugate Addition Reactions

Methyl 2-amino-2-phenylacetate can participate as a nucleophile in conjugate addition (Michael-type) reactions in two distinct ways.

Aza-Michael Addition: The primary amino group can act as a nitrogen nucleophile in an aza-Michael addition to α,β-unsaturated carbonyl compounds. csic.eswikipedia.org This reaction, which adds the amino group to the β-carbon of the unsaturated system, is thermodynamically controlled and typically favored over direct 1,2-addition to the carbonyl group when using amine nucleophiles. pressbooks.publibretexts.org

Michael Addition via Enolate: The α-proton of methyl 2-amino-2-phenylacetate is acidic due to the stabilizing effects of the adjacent phenyl ring and the ester carbonyl group. rsc.org In the presence of a suitable base, this proton can be removed to form an enolate. This enolate is a carbon nucleophile that can attack Michael acceptors (α,β-unsaturated compounds), forming a new carbon-carbon bond at the α-position. The parent compound, methyl phenylacetate (B1230308), is known to undergo this type of Michael addition. researchgate.net

Aminolysis of Ester Groups

Aminolysis is the reaction of the ester with an amine to form an amide. For methyl 2-amino-2-phenylacetate, this can be an intermolecular reaction with an external amine or ammonia (B1221849), or an intramolecular or polymerization process. A particularly noteworthy application is the enzyme-catalyzed enantioselective ammonolysis (aminolysis using ammonia) of racemic phenylglycine methyl ester. nih.govnih.gov This process is used for the kinetic resolution of the racemic ester to produce optically pure D-phenylglycine amide, a key intermediate for semi-synthetic β-lactam antibiotics. researchgate.netresearchgate.net

Studies have shown that lipases, such as Novozym 435 (an immobilized form of Candida antarctica lipase (B570770) B), are effective catalysts for this transformation in organic solvents like t-butanol. nih.govresearchgate.net The enzyme selectively catalyzes the ammonolysis of one enantiomer (typically the D-enantiomer), leaving the unreacted ester enriched in the other (L-enantiomer). researchgate.netsci-hub.se The efficiency and enantioselectivity of the reaction are highly dependent on conditions such as the solvent, water activity, and temperature. nih.govnih.gov

Oxidation and Reduction Reactions

Both the amino group and the ester group can undergo oxidation and reduction, respectively.

Oxidation: The amino group is susceptible to oxidation. google.com While strong oxidizing agents can lead to degradation, controlled oxidation is a key transformation. The molecular structure contains an amino group that is prone to oxidation and polymerization, which is why it is often stored and handled as a more stable hydrochloride salt. google.com

Reduction: The ester group can be reduced to a primary alcohol. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) in the presence of an additive like lithium chloride. nih.gov This reaction converts methyl 2-amino-2-phenylacetate into the corresponding amino alcohol, phenylglycinol. nih.gov The phenyl ring itself can also be reduced to a cyclohexyl ring via catalytic hydrogenation using catalysts like rhodium on carbon (Rh/C), converting methyl 2-amino-2-phenylacetate to methyl 2-amino-2-cyclohexylacetate. acs.org

ReactionFunctional GroupReagent(s)Product
OxidationAmino GroupOxidizing Agents(Complex mixture/degradation)
Ester ReductionEster GroupLiAlH₄ or NaBH₄/LiCl2-Amino-2-phenylethanol
Aromatic Ring ReductionPhenyl GroupH₂, Rh/CMethyl 2-amino-2-cyclohexylacetate

Reactions with Protecting Groups and Deprotection Strategies

Due to the presence of two reactive functional groups, synthetic transformations often require the use of protecting groups to ensure selectivity. rsc.org

Amino Group Protection: The nucleophilicity and basicity of the amino group often necessitate its protection. Common protecting groups for amines include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). For example, the amine can be protected by reacting methyl 2-amino-2-phenylacetate with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to afford the N-Boc derivative. nih.gov This Boc group is stable under many reaction conditions but can be readily removed (deprotected) with strong acids like trifluoroacetic acid (TFA). nih.goviris-biotech.de Another common method to increase stability and prevent oxidation is the formation of the hydrochloride salt. google.com

Carboxyl Group Protection: The methyl ester itself serves as a protecting group for the carboxylic acid functionality of phenylglycine. It prevents the acid from participating in unwanted side reactions (e.g., acting as a nucleophile in its carboxylate form). This ester can be removed (deprotected) via hydrolysis under acidic or basic conditions to reveal the free carboxylic acid. nih.gov

The use of orthogonal protecting groups, which can be removed under different conditions (e.g., acid-labile Boc for the amine and base-labile methyl ester for the acid), is a cornerstone of multi-step syntheses involving this compound, such as in peptide synthesis. iris-biotech.de

Functional GroupProtecting GroupProtection ReagentDeprotection Condition
Aminotert-Butoxycarbonyl (Boc)Boc₂OStrong Acid (e.g., TFA)
AminoBenzyloxycarbonyl (Cbz)Cbz-ClCatalytic Hydrogenation
CarboxylMethyl EsterMethanol, Acid CatalystAcid or Base Hydrolysis

Cyclization Reactions

Methyl 2-amino-2-phenylacetate is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic compounds.

Formation of Proline Analogues: Derivatives of phenylglycine methyl ester can undergo intramolecular cyclization. For example, an N-protected α-allyl phenylglycine methyl ester can undergo a stereoselective bromine-mediated cyclization to produce a substituted γ-lactone, which is a precursor to a quaternary proline analogue. nih.gov

Synthesis of Isoindolinones and Isoquinolines: The phenyl ring and the resident functional groups can participate in transition-metal-catalyzed cyclization reactions. Orthopalladated phenylglycinate derivatives can undergo carbonylation in the presence of nucleophiles to regioselectively form conformationally restricted analogues of glutamic acid or, under different conditions, cyclize to form methyl (1H)-isoindolin-1-one-3-carboxylates. beilstein-journals.org In another example, ruthenium-catalyzed C-H/N-H oxidative coupling with alkynes or alkenes can yield 3,4-disubstituted isoquinoline-1-carboxylates or 3,N-disubstituted isoindoline-1-carboxylates, respectively. csic.es

Indigo Synthesis: N-phenylglycine esters can be used in the synthesis of indigo. The process involves the cyclization of the N-arylglycine ester in a molten alkali metal base, where the ester group is cleaved, to form an indoxyl derivative, which is then oxidized to indigo. google.com

Mechanistic Investigations of Chemical Transformations

The reactivity of Methyl 2-amino-2-phenylacetate is a subject of significant interest, particularly concerning the transformation of its functional groups. Understanding the underlying mechanisms of these reactions is crucial for optimizing reaction conditions and developing novel synthetic methodologies. Mechanistic investigations often employ a combination of experimental studies and computational chemistry to elucidate reaction pathways, transition states, and the roles of various intermediates.

Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that are often difficult to probe experimentally. For reactions involving esters like Methyl 2-amino-2-phenylacetate, such as aminolysis (the reaction with an amine), theoretical studies can map out the potential energy surfaces for different pathways.

Studies on analogous compounds, such as phenyl acetate (B1210297) and other esters, have explored the mechanistic dichotomy between a concerted pathway and a stepwise pathway. chemrxiv.orgresearchgate.net In a concerted mechanism , the bond-forming and bond-breaking steps occur simultaneously through a single transition state. In a stepwise mechanism , the reaction proceeds through one or more intermediates, each step having its own transition state. chemrxiv.org

For the aminolysis of esters, two primary stepwise pathways are considered:

Neutral Stepwise Mechanism: Involves the direct nucleophilic attack of the amine on the ester's carbonyl carbon to form a zwitterionic tetrahedral intermediate. This is followed by a proton transfer and the elimination of the alcohol (methanol in this case).

General Base-Catalyzed Stepwise Mechanism: A second molecule of the amine acts as a general base, abstracting a proton from the attacking amine as it forms the new C-N bond. This avoids the formation of a high-energy zwitterionic intermediate and typically lowers the activation barrier. researchgate.net

Computational analyses on the aminolysis of phenyl acetate with ammonia revealed that the general base-catalyzed neutral stepwise mechanism is the most favorable pathway. researchgate.net The rate-determining step in this process is the initial nucleophilic attack to form the tetrahedral intermediate. researchgate.net Similarly, DFT calculations on the aminolysis of methyl α,α-difluoro-α-phenylacetate with methylamine (B109427) have been used to compare self-catalytic (involving a second amine molecule) versus non-catalytic pathways. chemrxiv.org These studies provide a framework for understanding the reactions of Methyl 2-amino-2-phenylacetate, where the amine can act as both a nucleophile and a base catalyst.

The table below summarizes hypothetical reaction pathways for the aminolysis of an ester, based on computational studies of similar molecules. chemrxiv.orgresearchgate.net

Table 1: Comparison of Proposed Mechanistic Pathways in Ester Aminolysis

Mechanistic Pathway Description Key Features Relative Energy Barrier (Hypothetical)
Non-catalytic Concerted The amine attacks the carbonyl, and the amine's proton is transferred to the leaving group in a single step. A single, highly-ordered transition state. High
Non-catalytic Stepwise The amine attacks to form a zwitterionic tetrahedral intermediate, which then collapses to products. Involves a high-energy zwitterionic intermediate (IM). Very High
Self-Catalytic Concerted A second amine molecule facilitates proton transfer in a single concerted step. Lower energy than the non-catalytic concerted path but still requires significant molecular organization. Intermediate
Self-Catalytic Stepwise A second amine molecule acts as a proton shuttle, assisting in the formation of a neutral tetrahedral intermediate. Avoids zwitterionic species; generally the most favorable pathway. Low

Photocatalysis has emerged as a powerful strategy for organic synthesis, enabling novel transformations under mild conditions using visible light. researchgate.net The synthesis and modification of α-amino esters can be achieved through various photocatalytic methods, which typically involve the generation of radical intermediates via single-electron transfer (SET) events.

While the direct photocatalytic esterification of a pre-formed amino acid is one possibility, many mechanisms involve the construction of the α-amino ester scaffold itself. A common strategy is the photocatalytic decarboxylation of an amino acid derivative to generate a key α-amino radical. acs.org

A representative mechanism for the formation of α-amino esters via a dual photoredox and palladium-catalyzed decarboxylative allylation of phenylacetic allyl esters has been proposed. acs.org Although this is an allylation, the initial steps are relevant to radical formation from an ester. The proposed cycle begins with the oxidative addition of an allyl ester to a Pd(0) catalyst. The resulting carboxylate anion is then oxidized by an excited photocatalyst (e.g., an Iridium complex), which triggers radical decarboxylation to generate a radical intermediate. acs.org

Another relevant mechanism is the photocatalytic Mitsunobu esterification. researchgate.net In this process, a photocatalyst, such as a flavin derivative, is excited by visible light. The excited photocatalyst can mediate the oxidation of triphenylphosphine (B44618) to its radical cation. This initiates a cascade that, in concert with an azodicarboxylate reagent, activates an alcohol for nucleophilic attack by a carboxylic acid, leading to the formation of the ester with retention of configuration. researchgate.net A key feature of this system is the ability to photocatalytically regenerate the active azodicarboxylate oxidant from its hydrazine (B178648) precursor using oxygen as the terminal oxidant. researchgate.net

The general steps in a photocatalytic cycle for ester synthesis can be summarized as follows:

Photoexcitation: A photocatalyst (PC) absorbs a photon of visible light to reach an excited state (PC*).

Single-Electron Transfer (SET): The excited photocatalyst engages in an SET event with a substrate. This can be reductive (PC* accepts an electron) or oxidative (PC* donates an electron), generating a radical ion of the substrate and changing the oxidation state of the photocatalyst.

Radical Transformation: The substrate radical ion undergoes a chemical transformation, such as decarboxylation or fragmentation, to form a key reactive radical intermediate. rsc.org

Bond Formation: The radical intermediate engages in a bond-forming event (e.g., addition to an alkene or a coupling partner).

Catalyst Regeneration: The photocatalyst returns to its ground state through a final electron transfer step, completing the catalytic cycle. rsc.orgrsc.org

Table 2: Key Components in a Representative Photocatalytic Cycle for α-Amino Ester Synthesis

Component Role in Catalytic Cycle Example Species
Photocatalyst Absorbs light and initiates electron transfer. Iridium or Ruthenium complexes, Organic dyes (Eosin Y, 4CzIPN). rsc.orgrsc.org
Light Source Provides energy to excite the photocatalyst. Blue or Violet LEDs. rsc.orgacs.org
Substrate(s) The starting material(s) that are transformed. An α-amino acid derivative, an alcohol, a carboxylic acid. researchgate.netrsc.org
Electron Donor/Acceptor Participates in the SET process with the excited photocatalyst. The substrate itself, a sacrificial amine, or an oxidant. researchgate.net
Radical Intermediate Highly reactive species that drives bond formation. α-amino radical (formed via decarboxylation). acs.org
Product The final desired molecule. Methyl 2-amino-2-phenylacetate or a derivative.

Applications in Advanced Organic Synthesis

Chiral Building Block in Asymmetric Synthesis

The chirality of methyl 2-amino-2-phenylacetate is central to its application in asymmetric synthesis, where the goal is to create specific stereoisomers of a target molecule. ontosight.ai It exists as two non-superimposable mirror images, or enantiomers: (S)-Methyl 2-amino-2-phenylacetate and (R)-Methyl 2-amino-2-phenylacetate. ontosight.ai This inherent chirality allows it to be used as a chiral auxiliary or a starting point for constructing stereochemically defined molecules. ontosight.ai

A primary application of methyl 2-amino-2-phenylacetate is as a precursor for compounds where a single enantiomer is required. The racemic mixture can be resolved into its constituent enantiomers, which then serve as enantiopure starting materials. A classic method for this separation involves forming diastereomeric salts with a resolving agent like tartaric acid, allowing for the isolation of the desired enantiomer.

Furthermore, enantiopure methyl 2-amino-2-phenylacetate is a key substrate for synthesizing other valuable chiral molecules. For instance, it has been used to prepare optically active methyl α-isocyano-phenylacetate. acs.org This transformation is significant as isonitriles are important reactants in multicomponent reactions, such as the Ugi and Passerini reactions, which are powerful tools for building molecular complexity. nih.govnih.govrsc.orgresearchgate.net

The structural framework of methyl 2-amino-2-phenylacetate is incorporated into the synthesis of numerous complex organic molecules. Its ability to participate in a variety of chemical transformations makes it a versatile intermediate.

One notable application is in multicomponent reactions. In the Ugi four-component reaction, an amine, a carbonyl compound, a carboxylic acid, and an isonitrile combine to form an α-acylamino amide in a single step. nih.govnih.gov Derivatives of methyl 2-amino-2-phenylacetate can act as the amine or can be used to generate the isonitrile component, providing a rapid route to complex, peptide-like structures. nih.govrsc.org For example, a sustainable chemoenzymatic tandem process involving an oxidation step followed by an Ugi reaction has been developed for synthesizing peptidomimetics, showcasing the utility of such building blocks. nih.gov

The generation of "unnatural" amino acids—those not found among the 20 common proteinogenic amino acids—is a major focus in medicinal chemistry for creating novel peptides and pharmaceuticals. Methyl 2-amino-2-phenylacetate serves as a precursor for various unnatural amino acid derivatives, particularly those with α,α-disubstitution. researchgate.netnih.gov

Recent research has demonstrated the synthesis of α,α-diaryl-α-amino acid precursors through the reaction of methyl 2-isocyano-2-phenylacetate with o-quinone diimides. acs.orgacs.org This silver-catalyzed reaction enables the introduction of a second aryl group at the α-carbon, creating a tetrasubstituted stereocenter, a structural motif of great interest in drug design. acs.orgacs.org The resulting α,α-diarylisocyano esters can be subsequently hydrolyzed to yield the final α,α-diaryl-α-amino acid derivatives. acs.org Such methods provide access to novel molecular architectures that are otherwise difficult to synthesize. nih.gov

Intermediate in Pharmaceutical and Fine Chemical Synthesis

Methyl 2-amino-2-phenylacetate and its enantiomers are valuable intermediates in the pharmaceutical and fine chemical industries. weibangbio.comsmolecule.com Their utility stems from their status as chiral α-amino ester derivatives, which are common structural units in many active pharmaceutical ingredients (APIs). smolecule.com

A prominent example is its use in the production of semi-synthetic β-lactam antibiotics, a class that includes penicillins and cephalosporins. ontosight.ai The phenylglycine moiety is a key side chain in several important members of this antibiotic family, and enantiopure methyl phenylglycinate is a crucial starting material for its introduction.

Precursor for Biologically Active Molecules

Beyond its role as a synthetic intermediate, methyl 2-amino-2-phenylacetate is a direct precursor to molecules with inherent biological activity. ontosight.ai Its structural similarity to the amino acid phenylglycine allows it to be used as a building block in peptide synthesis, where it can be incorporated into peptide chains to create novel peptidomimetics. smolecule.com

The compound is also investigated as a precursor for neurotransmitters and other biologically active peptides. ontosight.ai Its basic structure can be found within more complex molecules designed to interact with biological targets like enzymes or receptors. The conversion of 2-aryl-2-nitroacetates, which are related precursors, into α-amino esters like ethyl 2-amino-2-phenylacetate highlights a synthetic pathway to these valuable compounds from different starting materials. nih.gov

Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for characterizing the structure of methyl 2-amino-2-phenylacetate, offering precise insights into its hydrogen and carbon framework.

Proton (¹H) NMR spectroscopy confirms the presence and electronic environment of hydrogen atoms in the molecule. For Methyl (S)-2-amino-2-phenylacetate, the spectrum typically displays distinct signals corresponding to the aromatic protons, the methine proton, the amine protons, and the methyl ester protons. semanticscholar.org

In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons of the phenyl group appear as a multiplet in the downfield region, typically between δ 7.28 and 7.41 ppm. semanticscholar.org The single proton on the alpha-carbon (the methine proton) resonates as a singlet at approximately δ 4.64 ppm. semanticscholar.org The methyl protons of the ester group also produce a sharp singlet, found further upfield around δ 3.70 ppm. semanticscholar.org The two amine protons (-NH₂) are often observed as a broad singlet around δ 3.11 ppm, with their chemical shift and peak shape being sensitive to factors like solvent, concentration, and temperature. semanticscholar.org

Table 1: ¹H NMR Spectral Data for Methyl (S)-2-amino-2-phenylacetate in CDCl₃. semanticscholar.org
Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
7.41-7.28Multiplet (m)5HAromatic protons (Ar-H)
4.64Singlet (s)1HMethine proton (-CH)
3.70Singlet (s)3HMethyl ester protons (-OCH₃)
3.11Broad Singlet (br s)2HAmine protons (-NH₂)

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. In the broadband-decoupled ¹³C NMR spectrum of Methyl (S)-2-amino-2-phenylacetate, each unique carbon atom gives a distinct signal. semanticscholar.org

The carbonyl carbon (C=O) of the ester group is the most deshielded, appearing at the low-field end of the spectrum, around δ 174.6 ppm. semanticscholar.orglibretexts.org The aromatic carbons of the phenyl ring resonate in the range of δ 127.0 to 140.3 ppm. semanticscholar.org The methine carbon (-CH), attached to both the phenyl ring and the amino group, is found at approximately δ 58.9 ppm. semanticscholar.org The carbon of the methyl ester group (-OCH₃) appears at a chemical shift of about δ 52.6 ppm. semanticscholar.org

Table 2: ¹³C NMR Spectral Data for Methyl (S)-2-amino-2-phenylacetate in CDCl₃. semanticscholar.org
Chemical Shift (δ ppm)Assignment
174.6Ester carbonyl (C=O)
140.3Aromatic carbon (quaternary)
129.0Aromatic carbons (CH)
128.2Aromatic carbons (CH)
127.0Aromatic carbons (CH)
58.9Methine carbon (-CH)
52.6Methyl ester carbon (-OCH₃)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in methyl 2-amino-2-phenylacetate. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrations of its specific bonds. Key expected absorptions include the stretching vibrations of the N-H bonds of the primary amine, the C=O bond of the ester, and the C-O bond of the ester. The aromatic ring also gives rise to characteristic C=C and C-H stretching and bending vibrations. For instance, the ester carbonyl (C=O) stretch is typically a strong, sharp peak around 1740 cm⁻¹.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. The molecular weight of methyl 2-amino-2-phenylacetate is 165.19 g/mol . sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula. rsc.org The exact mass of methyl 2-amino-2-phenylacetate is 167.08222058 Da. nih.gov HRMS is a powerful tool used to confirm the identity of synthesized derivatives of this compound. rsc.org

X-Ray Diffraction Analysis for Absolute Configuration and Conformation

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and solid-state conformation. researchgate.net While obtaining suitable crystals of the parent compound can be challenging, this technique has been successfully applied to various derivatives of methyl 2-amino-2-phenylacetate. chinesechemsoc.orgnih.govresearchgate.net Through X-ray crystallography, the precise arrangement of atoms in space, bond lengths, and bond angles can be established, unambiguously confirming the stereochemistry of chiral centers. nih.govresearchgate.net This method is crucial in studies involving asymmetric synthesis where the compound or its derivatives are used, providing definitive proof of the stereochemical outcome of the reactions. chinesechemsoc.orgnih.gov

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in a sample of methyl 2-amino-2-phenylacetate. The results are compared against the theoretical values calculated from its molecular formula, C₉H₁₁NO₂. This method serves as a crucial check for purity and confirms that the empirical formula of the synthesized compound is correct. It is often used in conjunction with spectroscopic methods for the complete characterization of newly synthesized derivatives. researchgate.netresearchgate.net

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules and elucidating reaction pathways. It is frequently employed to understand reactions involving phenylacetate (B1230308) derivatives.

DFT calculations are instrumental in mapping the potential energy surfaces of reactions, allowing for the identification of transition states and intermediates. This helps in distinguishing between different possible mechanistic pathways, such as concerted versus stepwise mechanisms. For instance, in the aminolysis of esters, a reaction class relevant to Methyl 2-amino-2-phenylacetate, DFT studies have been used to compare various routes. chemrxiv.orgresearchgate.net

Computational analyses of the aminolysis of related esters, like phenyl acetate (B1210297) and methyl α,α-difluoro-α-phenylacetate, have explored noncatalytic, self-catalytic, and general base-catalyzed mechanisms. chemrxiv.orgresearchgate.net These studies calculate the activation energies for each step, revealing the most energetically favorable pathway. For example, the aminolysis of phenyl acetate with ammonia (B1221849) was found to favor a general base-catalyzed neutral stepwise mechanism, with the initial nucleophilic attack being the rate-determining step. researchgate.net In contrast, studies on other phenylacetate systems suggest that the mechanism can be highly dependent on the specific reactants and conditions, sometimes favoring concerted pathways. researchgate.net

Table 1: Comparison of Calculated Activation Barriers for Phenylacetate Aminolysis Pathways

Reaction / PathwayDescriptionCalculated Activation Energy (kcal/mol)Key Finding
Phenyl Acetate + Ammonia (Stepwise)Neutral stepwise mechanism involving a tetrahedral intermediate.TS1 (Attack) > TS2 (Elimination)The nucleophilic attack (TS1) has a higher energy barrier and is the rate-determining stage. researchgate.net
Phenyl Acetate + Ammonia (Concerted)A single transition state where bond formation and breaking occur simultaneously.Higher than stepwise pathwayThe stepwise mechanism is generally more favorable than the concerted one for this reaction. researchgate.net
Methyl α,α-difluoro-α-phenylacetate + Methylamine (B109427) (Noncatalytic Stepwise)Stepwise mechanism with a hemiaminal intermediate.TS1non_S and TS2non_SProvides a baseline for understanding the uncatalyzed reaction, which often has high energy barriers. chemrxiv.org
Methyl α,α-difluoro-α-phenylacetate + Methylamine (Self-Catalytic)A second amine molecule acts as a proton transfer catalyst.Lower than noncatalytic pathwaySelf-catalysis by the amine significantly lowers the activation barriers for both the attack and elimination steps. chemrxiv.org

For chiral molecules like Methyl 2-amino-2-phenylacetate, understanding the origin of enantioselectivity in asymmetric reactions is crucial. DFT calculations can model the transition states leading to the formation of different stereoisomers. By comparing the energies of these diastereomeric transition states, researchers can predict which enantiomer will be formed preferentially and rationalize the role of the catalyst and substrate structure in achieving high enantiomeric excess (ee). chinesechemsoc.org

In one study, DFT was used to investigate the enantioselectivity of an asymmetric acyl transfer amidation involving a 2-amino-2-phenylacetate derivative. chinesechemsoc.org The calculations focused on the enantiomeric product-formation pathways, revealing that the energy difference between the transition states leading to the (R) and (S) products determines the stereochemical outcome. These models can pinpoint the specific non-covalent interactions, such as hydrogen bonds or steric repulsions, between the catalyst and the substrate that stabilize one transition state over the other. chinesechemsoc.orgharvard.edu Theoretical studies suggest that even subtle changes in catalyst or substrate structure can significantly impact these energy differences and, consequently, the enantioselectivity. lookchem.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, including conformational changes and intermolecular interactions in solution. For derivatives of Methyl 2-amino-2-phenylacetate, MD simulations can be used to explore how the molecule interacts with its environment, such as solvent molecules or a biological receptor. researchgate.net For example, simulations can assess the stability of ligand-receptor complexes by tracking the interactions and conformational flexibility over time. By combining structural analysis with MD simulations, researchers can gain insights into the dynamic processes that govern molecular recognition and binding stability. researchgate.net

Bond Evolution Theory (BET) Analysis

Bond Evolution Theory (BET) is a sophisticated analytical method that complements DFT calculations by providing a detailed description of the electronic rearrangements that occur during a chemical reaction. researchgate.net BET analyzes the topology of the Electron Localization Function (ELF) along the reaction coordinate, which allows for the precise determination of when and how chemical bonds are formed and broken. researchgate.net

The analysis can reveal whether a reaction is truly concerted or if there is a hidden, very short-lived intermediate. It describes the sequence of electron density changes, such as the depopulation of electron basins corresponding to breaking bonds and the emergence of new basins for forming bonds. researchgate.net While no specific BET analysis on Methyl 2-amino-2-phenylacetate is available, the methodology has been applied to understand complex reaction mechanisms, such as cycloadditions and ring-openings, providing a sequential picture of bond formation and cleavage that goes beyond the static view of transition state theory. researchgate.net

Computational Mechanistic Studies of Related Reactions

The computational methodologies applied to Methyl 2-amino-2-phenylacetate are also used to study a wide range of related reactions, providing a broader context for its chemical behavior. For example, the enzymatic decarboxylation of arylacetates, which share the phenylacetate core structure, has been investigated computationally. nih.gov

Studies on enzymes like Indoleacetate Decarboxylase (IAD) have used computational modeling to distinguish between different proposed mechanisms, such as a Kolbe-type decarboxylation (involving single-electron transfer) and a mechanism initiated by Hydrogen Atom Transfer (HAT). nih.gov By calculating the reaction energies for key intermediates in each pathway, these studies can provide strong evidence for the operative mechanism.

Table 2: Calculated Energetics for Proposed Mechanisms in Arylacetate Decarboxylation

Enzyme / ReactionProposed MechanismCalculated Free Energy Change (ΔG)Conclusion
Indoleacetate Decarboxylase (IAD)Kolbe-type (ET only)+24.9 kcal/molThermodynamically unfavorable. nih.gov
Indoleacetate Decarboxylase (IAD)Kolbe-type (PT + ET)+32.2 kcal/molHighly endergonic and thus unlikely. nih.gov
Indoleacetate Decarboxylase (IAD)Hydrogen Atom Transfer (HAT)-7.2 kcal/molThermodynamically favored, supporting the HAT mechanism. nih.gov

These computational investigations are essential for understanding not only fundamental organic reactions but also complex biological processes, guiding further experimental work and the design of new catalysts or enzyme inhibitors. diva-portal.org

Q & A

Q. What are the recommended synthetic routes for Methyl 2-amino-2-phenylacetate, and how do reaction conditions influence yield?

Methyl 2-amino-2-phenylacetate is typically synthesized via esterification of 2-amino-2-phenylacetic acid using methanol under acidic catalysis. Alternative methods include nucleophilic substitution of α-halo esters with ammonia derivatives. Key factors affecting yield include temperature control (optimal range: 60–80°C), solvent polarity (e.g., methanol or ethanol), and stoichiometric ratios of reactants. For enantiopure forms, resolution techniques using chiral auxiliaries or enzymatic methods are employed .

Q. What spectroscopic techniques are most effective for characterizing Methyl 2-amino-2-phenylacetate?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are critical for confirming the ester group (δ3.73.9δ \sim3.7–3.9 ppm for methoxy protons) and aromatic/amino proton environments.
  • IR Spectroscopy : Peaks at ~1740 cm1^{-1} (C=O stretch) and ~3350 cm1^{-1} (N-H stretch) validate the functional groups.
  • Mass Spectrometry (LCMS) : Provides molecular ion ([M+H]+^+ at m/z 166) and fragmentation patterns to confirm purity .

Q. How does the hydrochloride salt form improve the compound’s utility in research?

The hydrochloride salt (e.g., Methyl (2R)-2-amino-2-phenylacetate hydrochloride) enhances solubility in polar solvents (e.g., water or DMSO) and stability during storage. This is particularly useful in pharmacological assays requiring aqueous environments .

Advanced Research Questions

Q. How can computational modeling optimize the design of Methyl 2-amino-2-phenylacetate derivatives for target-specific bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular docking studies with enzymes (e.g., proteases or kinases) identify binding affinities. For example, substituents like fluorine or methoxy groups at the para position alter steric and electronic interactions, modulating activity .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

Comparative studies using standardized assays (e.g., MIC for antimicrobial activity) under controlled conditions are essential. For instance, Ethyl 2-amino-2,2-diphenylacetate shows higher antimicrobial activity than Methyl 2-amino-2-phenylacetate due to increased lipophilicity from the additional phenyl group. Meta-analyses of IC50_{50} values across studies help clarify discrepancies .

Q. How do steric and electronic modifications influence the compound’s reactivity in multicomponent reactions?

Substituents on the phenyl ring (e.g., electron-withdrawing groups like -NO2_2) increase electrophilicity at the α-carbon, facilitating nucleophilic attacks. Steric hindrance from bulky groups (e.g., cyclohexyl) reduces reaction rates but improves regioselectivity. Example:

DerivativeReactivity TrendApplication
Methyl 2-amino-2-(4-fluorophenyl)acetateEnhanced electrophilicityEnzyme inhibitor synthesis
Methyl 2-amino-2-cyclohexylacetateReduced reaction rateChiral intermediate synthesis

Q. What methodologies are used to assess the compound’s pharmacokinetic properties in preclinical studies?

  • In vitro : Microsomal stability assays (e.g., liver microsomes) evaluate metabolic degradation.
  • In vivo : Radiolabeled isotopes (e.g., 14^{14}C) track absorption/distribution in animal models.
  • ADME Modeling : Software like GastroPlus predicts bioavailability based on logP and pKa values .

Q. How can crystallographic data resolve structural ambiguities in enantiomeric forms?

Single-crystal X-ray diffraction using SHELXL software confirms absolute configuration (R/S) and hydrogen-bonding networks. For example, chiral centers in Methyl (2S)-2-amino-2-phenylacetate hydrochloride were validated via Patterson maps and Flack parameters .

Methodological Considerations

Q. What precautions are critical when handling Methyl 2-amino-2-phenylacetate in laboratory settings?

  • PPE : Nitrile gloves, lab coats, and chemical goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How do protecting groups (e.g., Boc) improve synthetic efficiency for peptide conjugates?

Boc (tert-butoxycarbonyl) protection of the amino group prevents undesired side reactions during ester hydrolysis or amide bond formation. Deprotection with TFA yields free amines for subsequent coupling steps .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl phenylglycine
Reactant of Route 2
Reactant of Route 2
Methyl phenylglycine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.